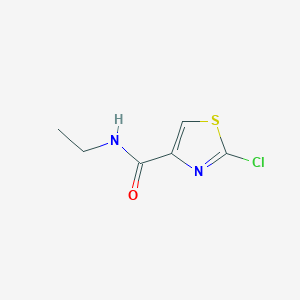![molecular formula C23H28N2O4 B8485667 benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate](/img/structure/B8485667.png)
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzyl group, a piperidinyl moiety, and a carbamate functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate typically involves multi-step organic synthesis. The process begins with the preparation of the piperidinyl moiety, followed by the introduction of the benzyl group and the carbamate functional group. Common reagents used in these reactions include benzyl chloride, piperidine, and isopropyl alcohol. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can be further utilized in various applications such as drug development and material science .
科学的研究の応用
Chemistry
In chemistry, benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating neurological disorders. Its interaction with neurotransmitter pathways suggests it could be useful in developing drugs for conditions like Alzheimer’s disease.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and coatings.
作用機序
The mechanism of action of benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and altering biochemical pathways. This interaction can modulate various physiological processes, making it a valuable tool in drug development.
類似化合物との比較
Similar Compounds
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate: Known for its potential in medicinal chemistry.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Another compound with similar structural features, used in anticancer research.
Indole derivatives: These compounds share structural similarities and are used in various biological applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.
特性
分子式 |
C23H28N2O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)29-22-13-18(19-11-12-25(3)14-21(19)26)9-10-20(22)24-23(27)28-15-17-7-5-4-6-8-17/h4-10,13,16,19H,11-12,14-15H2,1-3H3,(H,24,27) |
InChIキー |
FCLMISQJLYDDFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C2CCN(CC2=O)C)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
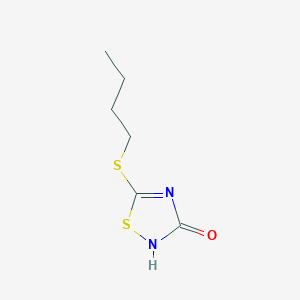
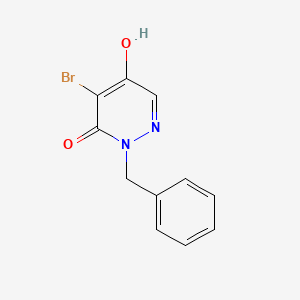
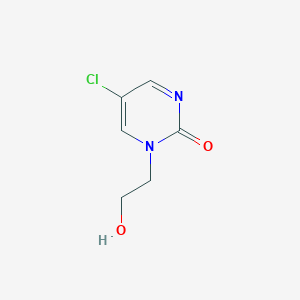
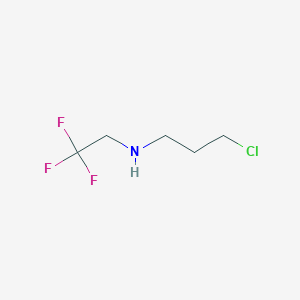

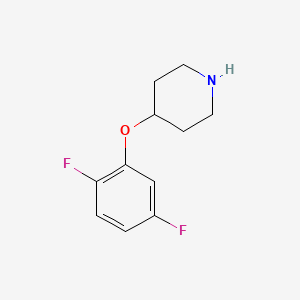
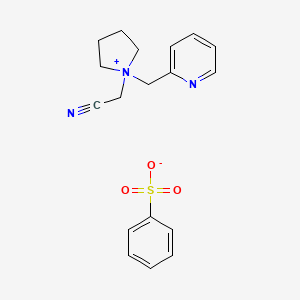
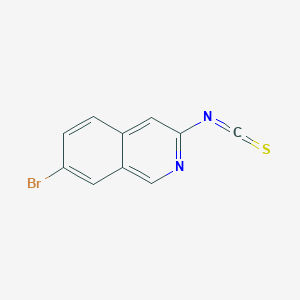
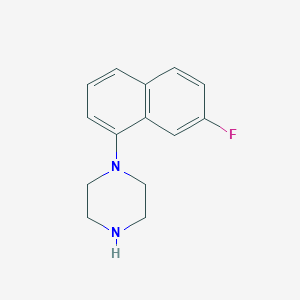
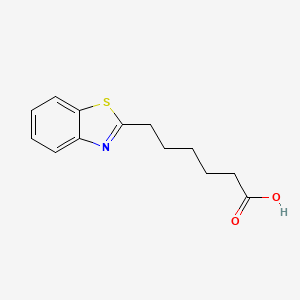
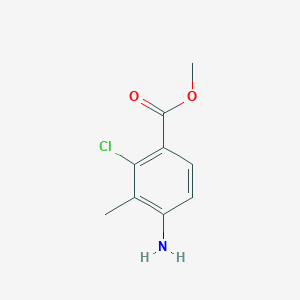
![N-[2-Iodo-4-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B8485678.png)
